Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is an organic compound that features a but-2-enoate backbone with a methyl group and a 4-methylbenzenesulfonyl (tosyl) group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate typically involves the reaction of methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with appropriate reagents. For instance, bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate can yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like dimethyl malonate and methyl acetoacetate . Reaction conditions often involve the use of bases such as sodium hydride and solvents like THF .
Major Products
The major products formed from these reactions include Michael adducts such as trimethyl 3-(4-methylbenzenesulfonyl)prop-1-ene-1,1,2-tricarboxylate and dimethyl (Z)-2-acetyl-3-(4-methylbenzenesulfonyl)but-2-enedioate .
Scientific Research Applications
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate involves its reactivity as an electrophile due to the presence of the tosyl group. The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by a nucleophile. This reactivity is leveraged in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound is a precursor in the synthesis of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate.
Methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate: It behaves similarly in reactions with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which combines a reactive double bond with a tosyl group. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate in the preparation of complex molecules .
Properties
Molecular Formula |
C12H14O5S |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3 |
InChI Key |
QBENOPMVGLDWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.